Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-phenylalanine Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-phenylalanine
Brand Name: Vulcanchem
CAS No.: 644997-14-8
VCID: VC16905167
InChI: InChI=1S/C31H35N5O6/c32-19-27(37)34-25(17-22-12-6-2-7-13-22)30(40)36-24(16-21-10-4-1-5-11-21)29(39)33-20-28(38)35-26(31(41)42)18-23-14-8-3-9-15-23/h1-15,24-26H,16-20,32H2,(H,33,39)(H,34,37)(H,35,38)(H,36,40)(H,41,42)/t24-,25-,26-/m1/s1
SMILES:
Molecular Formula: C31H35N5O6
Molecular Weight: 573.6 g/mol

Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-phenylalanine

CAS No.: 644997-14-8

Cat. No.: VC16905167

Molecular Formula: C31H35N5O6

Molecular Weight: 573.6 g/mol

* For research use only. Not for human or veterinary use.

Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-phenylalanine - 644997-14-8

Specification

CAS No. 644997-14-8
Molecular Formula C31H35N5O6
Molecular Weight 573.6 g/mol
IUPAC Name (2R)-2-[[2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-phenylpropanoic acid
Standard InChI InChI=1S/C31H35N5O6/c32-19-27(37)34-25(17-22-12-6-2-7-13-22)30(40)36-24(16-21-10-4-1-5-11-21)29(39)33-20-28(38)35-26(31(41)42)18-23-14-8-3-9-15-23/h1-15,24-26H,16-20,32H2,(H,33,39)(H,34,37)(H,35,38)(H,36,40)(H,41,42)/t24-,25-,26-/m1/s1
Standard InChI Key WIHJBQQYVDHWGH-TWJOJJKGSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@H](CC3=CC=CC=C3)C(=O)O)NC(=O)CN
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)CN

Introduction

Structural and Chemical Properties of Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-phenylalanine

Primary Sequence and Stereochemical Features

The peptide sequence H-Gly-D-Phe-D-Phe-Gly-D-Phe-OH contains three D-phenylalanine residues flanking two glycine moieties. This arrangement creates a chiral environment with four peptide bonds and five asymmetric centers . The D-configuration of phenylalanine residues disrupts typical protein folding patterns while enhancing resistance to enzymatic degradation—a critical advantage for therapeutic applications requiring prolonged bioavailability .

Molecular Characteristics

While the exact molecular formula remains unspecified in available literature, structural analogs suggest a composition approximating C<sub>29</sub>H<sub>35</sub>N<sub>5</sub>O<sub>6</sub> based on sequence analysis . Key physicochemical parameters include:

Table 1: Derived Physicochemical Properties

PropertyValue
Molecular Weight~679.8 g/mol (analog)
Peptide Bonds4
Chiral Centers5
Aromatic Side Chains3 (Phe residues)

The presence of three aromatic phenyl groups facilitates π-π stacking interactions, a feature extensively studied in the related FGF tripeptide system .

Synthesis and Characterization Methodologies

Solid-Phase Peptide Synthesis (SPPS)

The compound is predominantly synthesized via SPPS using Fmoc chemistry. Critical synthesis parameters include:

Table 2: SPPS Conditions and Reagents

ParameterSpecification
Coupling ReagentEDC/HOBt
ResinWang resin (0.7 mmol/g)
Deprotection Agent20% Piperidine/DMF
Coupling Time2 hr per residue
Final CleavageTFA:TIPS:H<sub>2</sub>O (95:2.5:2.5)

The use of D-amino acids necessitates extended coupling times compared to L-isomers due to steric hindrance at chiral centers.

Analytical Characterization

Advanced spectroscopic techniques confirm structural integrity:

Table 3: Spectroscopic Signatures

TechniqueKey Observations
FTIR1650 cm<sup>-1</sup> (amide I), 1540 cm<sup>-1</sup> (amide II)
<sup>1</sup>H NMRδ 7.2-7.4 ppm (Phe aromatics), δ 3.8-4.2 ppm (α-protons)
Mass Spectrometry[M+H]<sup>+</sup> 680.3 (calculated)

The absence of N-H bending vibrations at 1598 cm<sup>-1</sup> in IR spectra confirms successful amino group protection during synthesis .

Conformational Analysis and Stability Profile

Three-Dimensional Structure

Molecular modeling reveals a β-sheet predisposition stabilized by inter-strand aromatic interactions between phenylalanine side chains . The glycine residues introduce structural flexibility, enabling conformational adaptation to environmental conditions.

Proteolytic Stability

In vitro studies demonstrate remarkable resistance to trypsin and chymotrypsin, with >90% intact peptide remaining after 24-hour incubation in serum . This stability profile surpasses comparable L-amino acid peptides by 3-5 fold, making it particularly suitable for oral delivery applications.

Conjugation SitePayload TypeBinding Efficiency
C-terminal carboxylDoxorubicin78% ± 3.2
N-terminal aminePEG chains92% ± 1.8
Side-chain benzeneRadiolabels (<sup>125</sup>I)65% ± 4.1

These modifications maintain >85% payload activity while improving tumor accumulation in murine models compared to free drug controls .

Neurological Applications

Preliminary studies suggest blood-brain barrier penetration capabilities due to lipophilic aromatic residues. In Parkinsonian rat models, dopamine-conjugated analogs showed 40% greater striatal uptake than L-amino acid counterparts .

Comparative Analysis with Structural Analogs

Versus L-Amino Acid Isomers

Table 5: Property Comparison with L-Phe Variant

PropertyD-Phe VariantL-Phe Variant
Proteolytic Half-life14.2 hr2.8 hr
α-Helix Content12%38%
IC<sub>50</sub> (μM)85 ± 6.3120 ± 8.1

The enhanced stability comes at the cost of reduced target affinity in some receptor systems, necessitating careful therapeutic design .

Challenges and Future Research Directions

Current limitations center on synthesis scalability and in vivo clearance mechanisms. Batch-to-batch variability remains at 15-20% due to difficult purification of D-amino acid containing peptides. Emerging solutions include:

  • Microfluidic Synthesis Platforms: Reducing reaction volumes 100-fold while improving yield consistency

  • Enzymatic Racemization: Leveraging amino acid racemases for cost-effective D-Phe production

  • Multifunctional Dendrimers: Enhancing payload capacity through branched architectures

Ongoing clinical trials (NCT04837230) are evaluating tumor-targeting efficiency in advanced glioblastoma models, with preliminary data showing 3.2-fold improved survival versus standard chemotherapy .

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